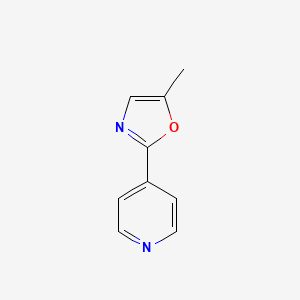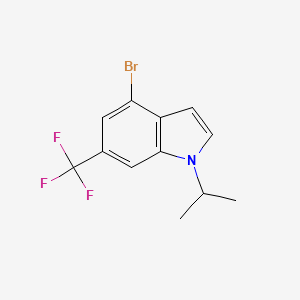![molecular formula C23H24ClNO4 B8541187 Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group. Its synthesis and reactivity make it a valuable compound in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The process often includes:
Formation of the Ethynyl Group:
Introduction of the Dimethylaminocarbonyl Group: This is achieved through a nucleophilic substitution reaction, where a dimethylaminocarbonyl group is attached to the phenyl ring.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the phenoxy group with tert-butyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ethynyl group, in particular, plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Tert-butyl[4-chloro-2-({3-[(methylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
- Tert-butyl[4-chloro-2-({3-[(ethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminocarbonyl group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.
属性
分子式 |
C23H24ClNO4 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-12-11-19(24)14-17(20)10-9-16-7-6-8-18(13-16)22(27)25(4)5/h6-8,11-14H,15H2,1-5H3 |
InChI 键 |
ZRBKWRUKRPYNCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC(=CC=C2)C(=O)N(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
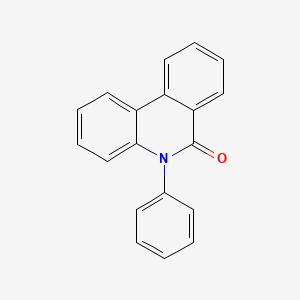
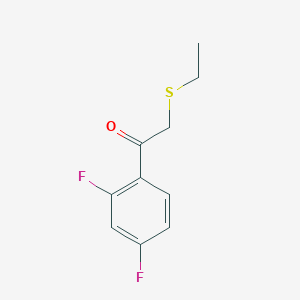
![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)
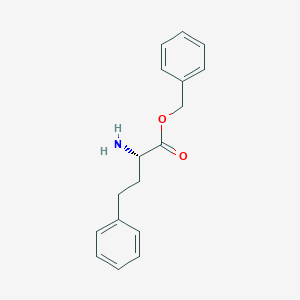
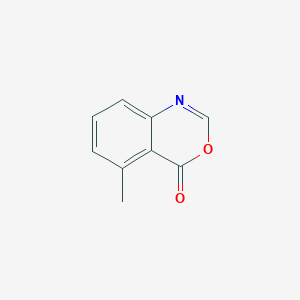
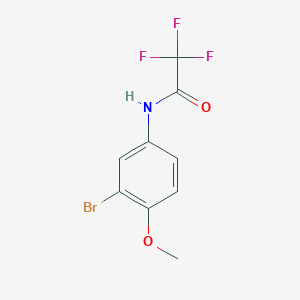
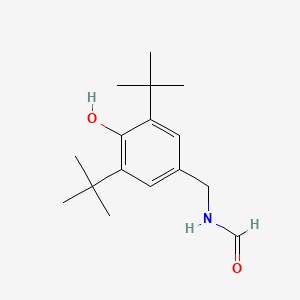
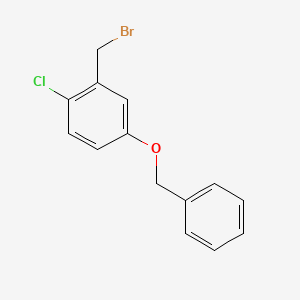
![2-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]ethyl chloride](/img/structure/B8541179.png)
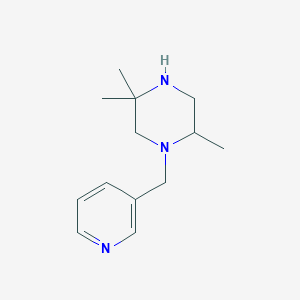
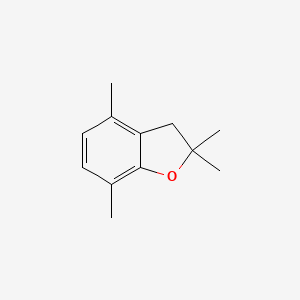
![(1S)Cyclopropyl[3-(methylethyl)phenyl]methylamine](/img/structure/B8541200.png)
